N-(1-methyl-1H-indol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Overview
Description
N-(1-methyl-1H-indol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines an indole moiety with a benzodioxepine ring system. The presence of these functional groups suggests potential biological activity, making it a candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the benzodioxepine ring system. The final step involves the coupling of these two intermediates to form the target compound. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure consistency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-indol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and benzodioxepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole oxides, while reduction of the carboxamide group can produce primary or secondary amines .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. By binding to the colchicine binding site on tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other microtubule-targeting agents, making it a promising candidate for further development.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Another indole-based compound with similar biological activity.
Combretastatin A-4 analogues: Known for their ability to inhibit tubulin polymerization.
Uniqueness
N-(1-methyl-1H-indol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide stands out due to its unique combination of an indole moiety and a benzodioxepine ring system. This structural feature may confer distinct biological properties and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
N-(1-methylindol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21-9-8-14-15(4-2-5-16(14)21)20-19(22)13-6-7-17-18(12-13)24-11-3-10-23-17/h2,4-9,12H,3,10-11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFOBPVNLDMPIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC4=C(C=C3)OCCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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